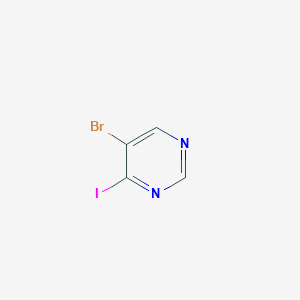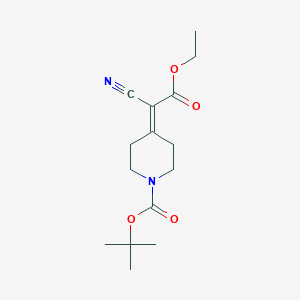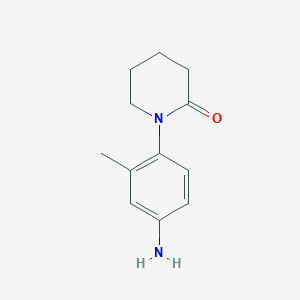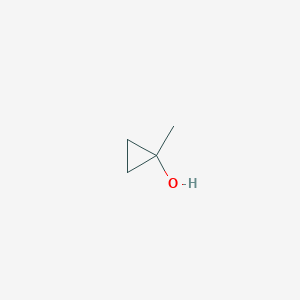
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is an organic compound that features a benzodioxole ring attached to an acryloyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride typically involves the reaction of 1,3-benzodioxole with acryloyl chloride under specific conditions. The process often requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acryloyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The benzodioxole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for modifying the benzodioxole ring. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions can produce various adducts depending on the nature of the nucleophile or electrophile.
科学研究应用
Chemistry
In chemistry, (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, enabling the creation of diverse chemical structures.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential to create new pharmaceutical agents. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride involves its ability to react with nucleophiles and electrophiles. The acryloyl chloride group is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity can be exploited to modify molecular structures and create new compounds with desired properties.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure.
Acryloyl Chloride: A simpler compound with the reactive acryloyl chloride group.
Benzodioxole Derivatives: Compounds with various substituents on the benzodioxole ring, exhibiting different reactivities and properties.
Uniqueness
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is unique due to the combination of the benzodioxole ring and the acryloyl chloride group. This combination imparts distinct reactivity and potential applications that are not observed in simpler or structurally different compounds. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQTHIVYWAEDD-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
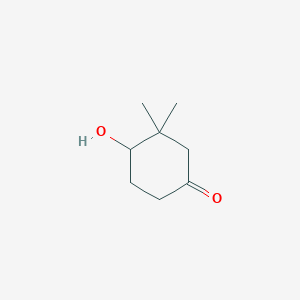
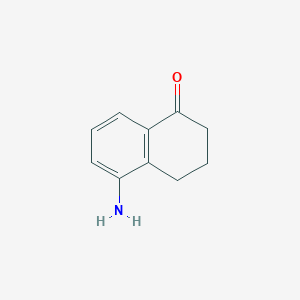

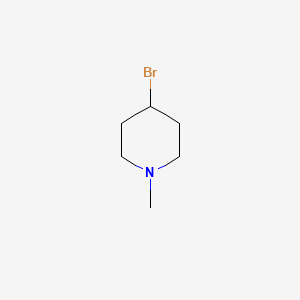
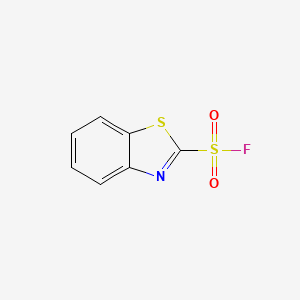
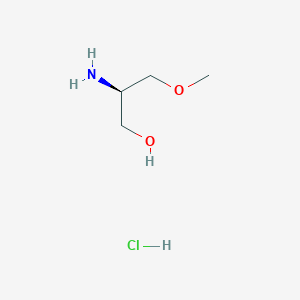
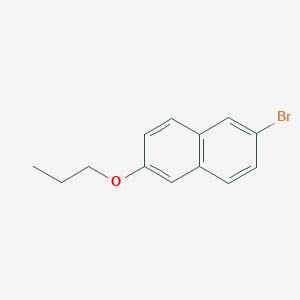
![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)
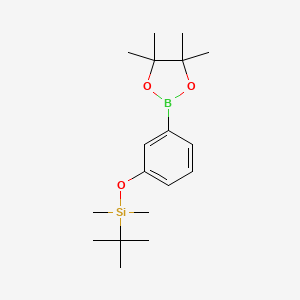
![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)
